molecular formula C11H15BrN2O2 B3207763 1-(4-Nitrobenzyl)pyrrolidine hydrobromide CAS No. 1048664-13-6

1-(4-Nitrobenzyl)pyrrolidine hydrobromide

Cat. No. B3207763
CAS RN: 1048664-13-6
M. Wt: 287.15 g/mol
InChI Key: UVYWSSWADIBSFU-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)pyrrolidine hydrobromide is a chemical compound with the molecular formula C11H15BrN2O2 . It has a molecular weight of 287.15 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a nitrobenzyl group . The exact linear structure formula and InChI Key are not provided in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources. It is known that the compound has a molecular weight of 287.15 g/mol .

Scientific Research Applications

Antimicrobial Activity

Pyrrolidinone derivatives have been found to exhibit significant antimicrobial activity. They can be used in the development of new drugs to combat various infections .

Anticancer Activity

These compounds have also shown potential in cancer treatment. Their anticancer activity makes them a promising area of study for the development of novel anticancer drugs .

Anti-inflammatory Activity

Pyrrolidinone derivatives have demonstrated anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antidepressant Activity

These compounds have been found to have antidepressant effects. This suggests they could be used in the development of new treatments for depression .

Anticonvulsant Activity

Pyrrolidinone derivatives have shown anticonvulsant activity, indicating potential use in the treatment of conditions like epilepsy .

Anti-HCV Activity

Some pyrrolidinone derivatives have demonstrated activity against Hepatitis C Virus (HCV), suggesting potential use in antiviral therapies .

Industrial Applications

Beyond their medical applications, pyrrolidinone derivatives also have industrial uses. For example, they can be used in the synthesis of various alkaloids .

Protoporphyrinogen Oxidase (PPO) Inhibitors

Monocarbonyl analogs of cyclic imides, N-phenylpyrrolidin-2-ones and N-phenyldihydro-1H-pyrrol-2-ones have acted as potential protoporphyrinogen oxidase (PPO) inhibitors. The in vitro assay showed that most of the synthesized compounds have good to excellent PPO inhibition activity and significant herbicidal activity .

Safety and Hazards

Specific safety and hazard information for 1-(4-Nitrobenzyl)pyrrolidine hydrobromide is not provided in the sources .

Future Directions

Pyrrolidine compounds, such as 1-(4-Nitrobenzyl)pyrrolidine hydrobromide, have potential applications in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them a promising area for future research and development.

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrrolidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.BrH/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12;/h3-6H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYWSSWADIBSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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